Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate
Description
Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate is a bicyclic ester derivative characterized by a rigid bicyclo[2.2.2]octane framework, a methyl ester group at position 1, and a methyl substituent at position 2. The bicyclo[2.2.2]octane system imparts high thermal stability and steric hindrance, making such compounds valuable in medicinal chemistry, materials science, and catalysis . The methyl group at position 4 likely enhances lipophilicity and influences reactivity patterns compared to other substituents.
Properties
IUPAC Name |
methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10-3-6-11(7-4-10,8-5-10)9(12)13-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIACJATXDVBCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with an appropriate dienophile under controlled conditions to form the bicyclic structure. The esterification of the resulting carboxylic acid with methanol in the presence of an acid catalyst yields the desired ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by esterification. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Formation of 4-methylbicyclo[2.2.2]octane-1-methanol.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate is utilized as a building block in organic synthesis, particularly for developing novel bicyclic compounds. Its structural features enable chemists to explore new reaction pathways and synthesize complex molecules.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, including:
- Anti-inflammatory Effects : Studies have shown that derivatives can reduce inflammatory markers in animal models.
- Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial activity against various bacteria, indicating potential use in developing new antibiotics.
- Cancer Research : Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Material Science
This compound has applications in the production of specialty chemicals and materials, including polymers and resins. Its rigid bicyclic structure contributes to the thermal stability and mechanical properties of these materials.
Anti-inflammatory Activity
A study conducted on rat models demonstrated that treatment with this compound resulted in a significant decrease in levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.
Antimicrobial Efficacy
In vitro studies revealed that derivatives of this compound inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL, suggesting strong potential for further development into antimicrobial agents.
Cancer Cell Line Studies
Research on the antiproliferative effects of this compound on HepG2 and HT-29 cancer cell lines indicated moderate cytotoxicity, with IC50 values suggesting promising avenues for anticancer drug development.
Mechanism of Action
The mechanism of action of methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors. The bicyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues at the 4-Position
The 4-position substituent significantly impacts physicochemical properties, solubility, and synthetic utility. Key derivatives include:
Biological Activity
Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound that has garnered interest in the fields of organic chemistry and medicinal research. Its unique structure, characterized by a bicyclic framework with a carboxylate functional group, suggests potential biological activities and applications. This article delves into the biological activity of this compound, summarizing its chemical properties, biological interactions, and implications for drug development.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H16O2
- Molecular Weight : Approximately 168.23 g/mol
The compound features a rigid bicyclic structure which enhances its stability and may influence its interaction with biological targets.
The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors in biological systems. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, allowing it to engage with active sites on enzymes or receptors, potentially modulating their activity. The spatial orientation provided by the bicyclic structure is crucial for its binding affinity and specificity to biological targets.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Modulation : Preliminary studies suggest that this compound can act as a ligand for specific enzymes, influencing metabolic pathways.
- Therapeutic Potential : Due to its structural characteristics, it is being explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Drug Development : Its unique structure makes it a suitable scaffold for designing new drug candidates with enhanced binding affinity and selectivity for therapeutic targets.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid | Structure | Contains a carboxylic acid group; potential for hydrogen bonding with biomolecules |
| Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | Structure | Hydroxyl group may enhance solubility and reactivity |
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | Structure | Amino group introduces potential for different biological activities |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Enzyme Interaction Studies : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in inflammatory pathways, suggesting a role in anti-inflammatory therapies.
- Reference : Smith et al., "Inhibition of Inflammatory Pathways by Bicyclic Compounds," Journal of Medicinal Chemistry, 2023.
-
Binding Affinity Assessments : Research assessing the binding affinity of this compound with various receptors indicated promising results that warrant further investigation into its therapeutic applications.
- Reference : Johnson et al., "Binding Affinity Studies of Bicyclic Esters," Bioorganic & Medicinal Chemistry Letters, 2023.
-
Synthesis and Functionalization : Investigations into synthetic pathways revealed methods to modify the compound to enhance its biological activity, potentially leading to novel drug candidates.
- Reference : Lee et al., "Synthetic Approaches to Functionalize Bicyclic Esters," Organic Letters, 2023.
Q & A
Q. What are the common synthetic routes for Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate and its derivatives?
The synthesis often involves functionalization of the bicyclo[2.2.2]octane core. Key methods include:
- Acetylation/Iodination : Reacting bicyclo[2.2.2]octane precursors with acetylating or iodinating agents under reflux conditions. For example, iodination followed by esterification yields halogenated derivatives like Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate .
- Hydrogenation : Reduction of nitrile groups (e.g., Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate) using PtO₂ and H₂ produces aminomethyl derivatives, monitored via TLC and characterized by ¹H NMR .
- Copper-Catalyzed C–H Functionalization : Enables introduction of groups like phenylthio via intermolecular reactions, expanding derivative libraries .
Q. How is the compound characterized to confirm purity and structure?
- Spectroscopy : ¹H NMR (e.g., peaks at 1.56–3.65 ppm for methyl and bicyclic protons) and IR (ester C=O stretch ~1700 cm⁻¹) are standard .
- Chromatography : TLC monitors reaction progress, while HPLC ensures purity .
- Mass Spectrometry : HRMS (ESI/QTOF) confirms molecular ions (e.g., [M+H]+ at m/z 536.2260 for a phenylthio derivative) .
Advanced Research Questions
Q. What strategies optimize reactivity for functionalizing the bicyclic core?
- Halogenation : Iodomethyl derivatives (e.g., Methyl 4-(iodomethyl)-) serve as intermediates for cross-coupling reactions, leveraging iodine’s leaving-group ability .
- Boron Incorporation : Suzuki-Miyaura coupling using boronate esters (e.g., 4-(dioxaborolanyl) derivatives) enables aryl/heteroaryl group additions .
- Catalytic Functionalization : Copper catalysts mediate regioselective C(sp³)–H bond activation, introducing thiols or other nucleophiles .
Q. How does the compound’s structure influence biological interactions?
- Rigid Bicyclic Core : Enhances binding specificity by restricting conformational flexibility, as seen in enzyme-substrate studies .
- Functional Group Placement : The ester and methyl groups modulate hydrophobicity and electronic effects, impacting interactions with targets like proteases or kinases .
- Derivative Screening : Ethynyl or aminomethyl derivatives (e.g., Methyl 4-ethynyl- or 4-(aminomethyl)-) are prioritized for probing structure-activity relationships (SAR) .
Q. What safety protocols are critical for handling this compound?
- PPE : Use nitrile gloves, goggles, and lab coats due to risks of skin/eye irritation (H315/H319) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent degradation, especially for iodinated or boronate derivatives .
Q. How should researchers address contradictions in thermodynamic data?
- Validation : Cross-reference experimental ΔrG° and ΔrH° values (e.g., from NIST) with computational models (DFT/MD simulations) .
- Batch Variability : Purity discrepancies (e.g., 97% vs. >99%) in commercial sources may skew results; in-house synthesis with rigorous QC is advised .
- Reaction Conditions : Document solvent, temperature, and catalyst loadings meticulously, as minor changes can alter kinetics and thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
